molecular formula C10H12N2O3 B5697521 4-(2-furoyl)-1-piperazinecarbaldehyde

4-(2-furoyl)-1-piperazinecarbaldehyde

Cat. No. B5697521
M. Wt: 208.21 g/mol
InChI Key: KIIYHYZSWJBPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furoyl)-1-piperazinecarbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as FPCA and has a molecular formula of C12H13N2O3. FPCA is a versatile compound that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of FPCA is not fully understood. However, studies have shown that FPCA can selectively bind to copper ions, which may play a role in its biological activity. FPCA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FPCA has been shown to have a range of biochemical and physiological effects. Studies have shown that FPCA can selectively bind to copper ions, which may play a role in its biological activity. FPCA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, FPCA has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPCA is its versatility. FPCA has shown promising results in various scientific studies, making it a potential candidate for the development of fluorescent probes and anticancer drugs. However, one of the limitations of FPCA is its potential toxicity. Further studies are needed to determine the safety and toxicity of FPCA before it can be used in human clinical trials.

Future Directions

There are several future directions for the study of FPCA. One potential direction is the development of FPCA-based fluorescent probes for the detection of copper ions in biological systems. Another potential direction is the development of FPCA-based anticancer drugs. Further studies are also needed to determine the safety and toxicity of FPCA before it can be used in human clinical trials.

Synthesis Methods

The synthesis of FPCA involves the reaction of 2-furoyl chloride with piperazine in the presence of anhydrous potassium carbonate. The resulting product is then treated with sodium borohydride to yield FPCA. This method has been reported to yield FPCA in high purity and yield.

Scientific Research Applications

FPCA has been studied extensively for its potential applications in various scientific fields. One of the primary applications of FPCA is in the development of fluorescent probes for the detection of metal ions. FPCA has been shown to selectively bind to copper ions, making it a promising candidate for the development of copper-specific fluorescent probes.
FPCA has also been studied for its potential applications in cancer research. Studies have shown that FPCA can induce apoptosis in cancer cells by activating the caspase pathway. This makes FPCA a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

4-(furan-2-carbonyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-8-11-3-5-12(6-4-11)10(14)9-2-1-7-15-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIYHYZSWJBPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-carbonyl)piperazine-1-carbaldehyde

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